2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide
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Overview
Description
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide is a complex organic compound that features a combination of benzenesulfonyl, benzothiazolyl, and dimethylthiophenyl groups
Mechanism of Action
Mode of Action
It is known that benzothiazole derivatives can interact with biological targets, leading to various physiological effects .
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit antinociceptive activity, suggesting they may influence pain signaling pathways .
Result of Action
Benzothiazole derivatives have been reported to exhibit antinociceptive activity, suggesting they may influence pain perception at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Sulfonylation: The benzothiazole derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfonylated benzothiazole with 4,5-dimethylthiophene-2-carboxylic acid or its derivative to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiophene rings.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for research purposes.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)ethanethioamide: This compound shares the benzothiazole core but differs in its functional groups, leading to distinct chemical properties and applications.
3-(1,3-Benzothiazol-2-yl)-2-methoxypropanoic acid:
Uniqueness
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide stands out due to its combination of sulfonyl, benzothiazole, and thiophene groups, which confer unique chemical and biological properties. This makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S3/c1-13-14(2)27-21(19(13)20-22-16-10-6-7-11-17(16)28-20)23-18(24)12-29(25,26)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRBZRLMGCPKAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)CS(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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